molecular formula C5H5ClF2N2 B12289402 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole

5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B12289402
M. Wt: 166.55 g/mol
InChI Key: LEUUCQCWCLNKMN-UHFFFAOYSA-N
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Description

5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C5H5ClF2N2. It is a pyrazole derivative, characterized by the presence of a chlorine atom at the 5th position, a difluoromethyl group at the 3rd position, and a methyl group at the 1st position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of 5-chloro-1-methyl-1H-pyrazole with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as chlorination, methylation, and difluoromethylation, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(trifluoromethyl)-1-methyl-1H-pyrazole
  • 5-chloro-3-(methyl)-1-methyl-1H-pyrazole
  • 5-chloro-3-(ethyl)-1-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

5-chloro-3-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c1-10-4(6)2-3(9-10)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUUCQCWCLNKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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